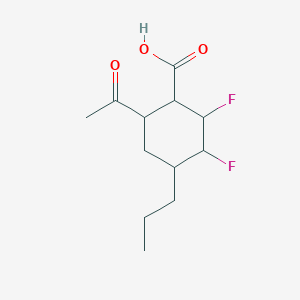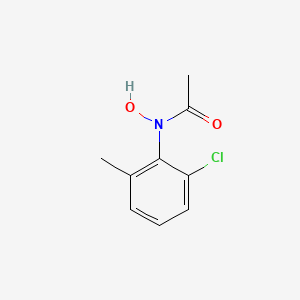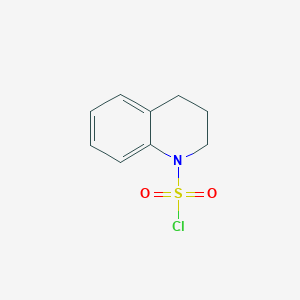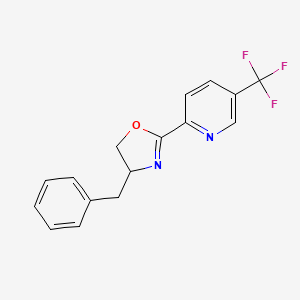
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with acetyl, difluoro, and propyl groups, as well as a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by selective fluorination and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Halogenation or other substitution reactions can introduce new functional groups to the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The acetyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the difluoro and propyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways and influence the compound’s effects in various applications.
相似化合物的比较
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the acetyl, difluoro, and propyl substitutions, resulting in different chemical properties and reactivity.
2,3-Difluorocyclohexane-1-carboxylic acid: Similar fluorination pattern but lacks the acetyl and propyl groups.
4-Propylcyclohexane-1-carboxylic acid: Contains the propyl group but lacks the acetyl and difluoro substitutions.
Uniqueness
6-Acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions can be leveraged for desired outcomes.
属性
CAS 编号 |
816451-16-8 |
|---|---|
分子式 |
C12H18F2O3 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
6-acetyl-2,3-difluoro-4-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H18F2O3/c1-3-4-7-5-8(6(2)15)9(12(16)17)11(14)10(7)13/h7-11H,3-5H2,1-2H3,(H,16,17) |
InChI 键 |
YDUMXXQABHZGQB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(C(C(C1F)F)C(=O)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)

![(6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)

![12-[5-[3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B12514264.png)
![N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12514267.png)
methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B12514275.png)
![2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B12514287.png)



![4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline](/img/structure/B12514320.png)
